molecular formula C6H13F2NO B1466249 2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine CAS No. 1477637-37-8

2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine

Cat. No.: B1466249
CAS No.: 1477637-37-8
M. Wt: 153.17 g/mol
InChI Key: UVUZRPUEHABXFI-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine is a fluorinated amine derivative characterized by a branched propane backbone with a 2,2-difluoroethoxy substituent at the 2-position and an amine group at the terminal carbon. This compound’s structure combines fluorine’s electronegativity and lipophilicity with the reactivity of a primary amine, making it a candidate for applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2NO/c1-6(2,4-9)10-3-5(7)8/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUZRPUEHABXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of amines, which are known for various pharmacological properties. The presence of the difluoroethoxy group is believed to enhance its lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoroethoxy moiety may increase the compound's binding affinity to these targets, leading to modulation of their activity. This interaction is crucial in understanding the compound's therapeutic potential in treating various diseases, particularly those involving aberrant kinase activity.

Antidepressant Effects

Research indicates that derivatives of amines, including this compound, may exhibit antidepressant properties. Such compounds are being studied for their ability to modulate neurotransmitter levels in the brain, potentially providing relief from mood disorders.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit the activity of specific protein kinases involved in cancer progression. For instance, inhibition of kinases such as Jak3 and Tyk2 has been associated with reduced tumor growth in various models .

Case Studies

  • Inhibition of Protein Kinases : A study demonstrated that compounds similar to this compound effectively inhibited key protein kinases implicated in malignancies. The findings indicated that these compounds could be beneficial in treating kinase-mediated diseases such as certain cancers and autoimmune disorders .
  • Molecular Docking Studies : Computational studies using Quantitative Structure-Activity Relationship (QSAR) modeling have predicted the biological activities of this compound based on its structural features. These studies suggest a significant binding affinity to various biological targets, supporting its potential as a therapeutic agent .

Data Tables

Biological Activity Mechanism References
Antidepressant EffectsModulation of neurotransmitter levels
Anticancer PropertiesInhibition of protein kinases
Anti-inflammatory PotentialTargeting COX-2 and other inflammatory pathways

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Research indicates that derivatives of amines, including 2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine, may exhibit potential antidepressant effects. These compounds are being studied for their ability to modulate neurotransmitter systems, particularly those linked to mood regulation. The specific mechanisms by which this compound acts are still under investigation, but preliminary findings suggest it may influence serotonin and norepinephrine pathways.

Potassium Channel Modulation

Another significant application is in the modulation of potassium channels, particularly Kv1.3 channels. The compound has been identified as a potential agent for treating autoimmune diseases by inhibiting these channels, which play a crucial role in T-cell activation. This modulation can lead to reduced inflammation and improved outcomes in conditions like multiple sclerosis and rheumatoid arthritis .

Materials Science

Electrolyte Applications

In the field of materials science, this compound has been explored as a component of electrolyte formulations for lithium-ion batteries. Its fluorinated structure contributes to enhanced oxidative stability and low volatility, making it suitable for high-performance battery applications . Research has shown that incorporating this compound into electrolyte systems can improve cycling performance and overall battery efficiency.

Case Study 1: Antidepressant Research

A study focused on the synthesis and evaluation of various amine derivatives found that compounds similar to this compound demonstrated significant activity in preclinical models of depression. The study utilized behavioral assays to assess the efficacy of these compounds in modulating depressive-like behaviors in rodents, showing promising results that warrant further investigation into their pharmacological profiles .

Case Study 2: Potassium Channel Blockers

In another research effort, a series of amine derivatives were synthesized and tested for their ability to inhibit Kv1.3 channels. The findings indicated that this compound exhibited notable inhibitory effects compared to other tested compounds. This positions it as a candidate for further development in therapeutic applications targeting autoimmune disorders .

Data Tables

Application Area Description Potential Benefits
Medicinal Chemistry Antidepressant properties through neurotransmitter modulationImproved mood regulation
Potassium Channel Modulation Inhibition of Kv1.3 channels for autoimmune disease treatmentReduced inflammation and T-cell activation
Materials Science Use as an electrolyte component in lithium-ion batteriesEnhanced battery performance and stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table highlights key structural differences and molecular properties of 2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Differences
This compound C₆H₁₃F₂NO* ~165.18 2,2-Difluoroethoxy, primary amine Central fluorinated ether branch
2-Methoxyamphetamine () C₁₀H₁₅NO 165.23 2-Methoxyaryl, secondary amine Aromatic ring with methoxy group
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine () C₉H₉F₂NO₂ 201.17 Difluorobenzodioxol ring, primary amine Aromatic fluorinated heterocycle
(2S)-1-Aminopropan-2-ylamine dihydrochloride () C₅H₁₄Cl₂F₂N₂ 223.08 Difluoroethyl, chiral center, dihydrochloride salt Salt form, stereochemical complexity
1-(2-Fluorophenyl)propan-1-amine hydrochloride () C₉H₁₁FClN 187.64 Fluorophenyl, primary amine hydrochloride Aromatic fluorine, ionic form
Key Observations:
  • Backbone Flexibility : The propane backbone offers conformational flexibility, contrasting with rigid aromatic systems (e.g., benzodioxol or fluorophenyl derivatives) .
  • Ionic vs. Neutral Forms : Hydrochloride salts (e.g., and ) improve solubility but may alter pharmacokinetics compared to the free amine form of the target compound .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn:

  • Boiling Point/Solubility: The difluoroethoxy group likely lowers boiling point compared to non-fluorinated ethers but increases lipid solubility.
  • Acidity/Basicity : The primary amine (pKa ~10–11) is less basic than aromatic amines (e.g., aniline derivatives) due to inductive effects from fluorine .

Preparation Methods

Key Synthetic Intermediate: 2-(2,2-Difluoroethoxy) Precursors

The difluoroethoxy functionality is often introduced via nucleophilic substitution of a suitable leaving group (e.g., halides or sulfonates) by difluoroethanol derivatives or via fluorination reactions on ethoxy precursors. For example, 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride is a known intermediate used in related syntheses.

Preparation via Lithium Diisopropylamide (LDA) Mediated Condensation

A notable preparation method involves the use of lithium diisopropylamide as a strong, non-nucleophilic base in tetrahydrofuran (THF) solvent to mediate the coupling of difluoroethoxy-containing compounds with amine precursors.

Example Procedure:

  • Compound (II) (amine precursor, 0.5 mol) is dissolved in anhydrous THF (1 L) in a three-neck flask.
  • Lithium diisopropylamide solution in THF (2.5 mol/L, 300 mL) is added and stirred for 10 minutes at room temperature.
  • Compound (I) (difluoroethoxy-containing precursor, 2.5 mol/L in THF, 180 mL) is added dropwise.
  • The mixture is stirred at room temperature for 30-60 minutes until complete consumption of starting materials.
  • THF is recovered, and the residue is washed with 95% ethanol and water sequentially.
  • The product is filtered and dried to yield the target amine with approximately 91% yield and melting point 223-224 °C.

This method highlights the importance of anhydrous conditions, controlled temperature, and use of strong bases to facilitate nucleophilic substitution or condensation reactions involving fluorinated ethers.

Reductive Amination Approach

Another common synthetic approach, particularly for related difluoroethoxy amines, is reductive amination of aldehyde precursors with suitable amine sources. This involves:

  • Reacting 4-(2,2-difluoroethoxy)benzaldehyde with an amine under reductive amination conditions.
  • Use of reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation with palladium catalysts.
  • Optimization of reaction conditions to maximize yield and minimize by-products.

Though this method is described for structurally related compounds (e.g., 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine), it is adaptable for preparing 2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine by selecting appropriate aldehyde and amine precursors.

Reaction Parameters and Yields

Parameter Conditions/Details Outcome/Yield
Solvent Anhydrous tetrahydrofuran (THF), acetonitrile Essential for anhydrous environment
Base Lithium diisopropylamide (LDA), pyridine, 3-picoline, 3,5-lutidine Facilitates deprotonation and nucleophilic attack
Temperature Room temperature to 40°C Reaction time varies 30 min to 20 hours
Reaction time 30-60 minutes (LDA method), up to 20 hours (alternative methods) Longer times improve yields in some methods
Purification Washing with ethanol and water, filtration, drying Yields up to 91% reported
Product yield 24% to 91% depending on method and conditions High yield achievable with optimized conditions

Detailed Research Findings

  • Patent CN104402890A describes a condensation reaction involving 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride and amine precursors in dry organic solvents with bases such as lithium diisopropylamide. The reaction occurs at -20 to 60 °C, typically 30-60 minutes, with post-reaction purification yielding high purity products.

  • Use of co-solvents like dimethyl sulfoxide (DMSO) and acid-binding agents such as pyridine or 3-picoline enhances reaction efficiency and yield, with reported yields ranging from 24% to 90% depending on conditions.

  • Reductive amination methods for related difluoroethoxy amines employ sodium triacetoxyborohydride or catalytic hydrogenation, providing an alternative route with potential for scale-up in industrial processes.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Yield (%) Reference
LDA-mediated condensation Compound (I) + Compound (II) in THF, LDA base, RT High yield, mild conditions 91
Acetonitrile solvent with pyridine or 3-picoline Room temp to 40°C, DMSO co-solvent, acid-binding agents Moderate to high yield, scalable 24-87
Reductive amination Aldehyde + amine, NaBH(OAc)3 or Pd catalyst Versatile, applicable to analogs Variable

Q & A

Q. What are the recommended synthetic routes for 2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine, and how can reaction conditions be optimized?

  • Methodology : A two-step synthesis is commonly employed. First, alkylation of 2-methylpropan-1-amine with 2,2-difluoroethyl ether derivatives (e.g., 2,2-difluoroethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Second, reductive amination or catalytic hydrogenation may refine the product. Reaction optimization should focus on temperature (40–60°C), solvent polarity, and catalyst selection (e.g., palladium on carbon for hydrogenation). Monitor progress using TLC and NMR (¹H/¹⁹F) to confirm structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology : Combine multiple analytical techniques:
  • ¹H and ¹⁹F NMR : To verify the presence of difluoroethoxy (–OCH₂CF₂H) and methylpropan-1-amine moieties.
  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to assess purity (>98%) and detect impurities.
  • Elemental Analysis : Confirm empirical formula (C₆H₁₂F₂NO).
    Cross-reference spectral data with computational predictions (e.g., DFT for ¹⁹F shifts) to resolve ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Keep in a dry, airtight container under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • Waste Disposal : Neutralize amine residues with dilute HCl before disposal. Follow institutional guidelines for fluorinated waste .

Advanced Research Questions

Q. How does the electron-withdrawing difluoroethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The –OCH₂CF₂H group stabilizes transition states via inductive effects, enhancing electrophilicity at the adjacent carbon. Compare reaction rates with non-fluorinated analogs (e.g., ethoxy derivatives) using kinetic studies (e.g., UV-Vis monitoring). Computational modeling (DFT or MD simulations) can quantify charge distribution and activation barriers. Experimental validation via Hammett plots or isotopic labeling (e.g., ¹⁸O) may resolve mechanistic pathways .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound?

  • Methodology :
  • Parameter Screening : Use design-of-experiments (DoE) to test variables (solvent, temperature, catalyst loading).
  • Impurity Profiling : LC-MS or GC-MS to identify side products (e.g., over-alkylation or hydrolysis byproducts).
  • Reproducibility Checks : Validate protocols across multiple labs with standardized reagents.
    Discrepancies often arise from trace moisture (degas solvents) or inconsistent workup methods (e.g., pH adjustment during extraction) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology :
  • Accelerated Stability Studies : Incubate samples at 25–60°C in buffers (pH 1–13) for 1–4 weeks. Monitor degradation via HPLC.
  • Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf life.
  • Structural Elucidation of Degradants : Isolate major degradants (e.g., via prep-HPLC) and characterize by NMR/MS. The difluoroethoxy group may hydrolyze to –OH under acidic conditions, forming 2-methylpropan-1-amine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine

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